molecular formula C43H51NO15 B12657377 Unii-27K6GL8M1V CAS No. 157067-33-9

Unii-27K6GL8M1V

Cat. No.: B12657377
CAS No.: 157067-33-9
M. Wt: 821.9 g/mol
InChI Key: MZGHWPNTSVYFCV-SMTGUGMOSA-N
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Description

Unii-27K6GL8M1V: is a chemical compound with the molecular formula C43H51NO15 and a molecular weight of 821.8627 . It is known for its complex structure, which includes twelve defined stereocenters. This compound is also referred to as RPR-111059 .

Chemical Reactions Analysis

Unii-27K6GL8M1V undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Unii-27K6GL8M1V has several scientific research applications, including:

    Chemistry: It is used as a reference compound in various chemical analyses and studies.

    Biology: It is used in biological assays to study its effects on different biological systems.

    Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Unii-27K6GL8M1V can be compared with other similar compounds, such as:

This compound is unique due to its complex structure and specific stereochemistry, which distinguishes it from other similar compounds.

Properties

CAS No.

157067-33-9

Molecular Formula

C43H51NO15

Molecular Weight

821.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(4R)-4-hydroxy-5,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C43H51NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,37,46-48,52,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,37+,41+,42-,43+/m0/s1

InChI Key

MZGHWPNTSVYFCV-SMTGUGMOSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6[C@@H](C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

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